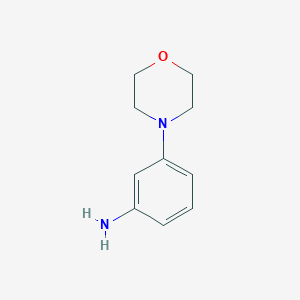

3-Morpholin-4-ylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWLMZURLIHVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357224 | |

| Record name | 3-morpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159724-40-0 | |

| Record name | 3-Morpholinoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159724-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-morpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Morpholinoaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXH5JD37G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Morpholin-4-ylaniline

This guide provides a comprehensive technical overview of 3-Morpholin-4-ylaniline (CAS No. 159724-40-0), a versatile heterocyclic amine of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical and physical properties, spectral characteristics, a robust synthetic pathway, and its applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound, also known as 3-morpholinoaniline, is an aromatic amine featuring a morpholine ring attached at the meta-position of an aniline scaffold. The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a stable, metabolically robust anchor for molecular interactions.[1] The aniline portion offers a reactive handle—the primary amine—which serves as a versatile nucleophile and a key synthon for constructing more complex molecular architectures.

This unique combination makes this compound a valuable building block for synthesizing a diverse range of target molecules, from pharmacologically active agents to specialized polymers and dyes.[2][3] Understanding its fundamental properties is therefore critical for its effective application in research and development.

Physicochemical Properties

The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These data are essential for reaction setup, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 159724-40-0 | [4] |

| Molecular Formula | C₁₀H₁₄N₂O | [4][5] |

| Molecular Weight | 178.23 g/mol | [4][5] |

| Exact Mass | 178.110613074 Da | [4] |

| Appearance | Solid | [5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Morpholinoaniline, 4-(3-Aminophenyl)morpholine | [4] |

| InChI Key | ZJWLMZURLIHVHE-UHFFFAOYSA-N | [4][5] |

| SMILES | C1COCCN1C2=CC=CC(=C2)N | [4][5] |

Table 1: Core Physicochemical Properties of this compound.

Spectral Data for Structural Verification

Accurate structural confirmation is paramount. While some commercial sources provide this compound without extensive analytical data, its spectral characteristics can be readily predicted and confirmed in the laboratory.[5]

-

¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the morpholine ring protons, and the amine protons.[6]

-

Aromatic Region (~6.0-7.5 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted system.

-

Morpholine Protons (~3.0-4.0 ppm): Two distinct triplets will be observed for the eight morpholine protons. The four protons adjacent to the nitrogen atom (-N-CH₂-) will be downfield compared to the four protons adjacent to the oxygen atom (-O-CH₂-).

-

Amine Protons (~5.0-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift of this peak is concentration-dependent and can be confirmed by a D₂O exchange experiment.

-

-

¹³C NMR (Carbon NMR): The spectrum will display signals for the 10 unique carbon atoms in the molecule.[4]

-

Aromatic Region (~110-155 ppm): Six signals for the aromatic carbons.

-

Aliphatic Region (~45-70 ppm): Two signals for the morpholine carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺ at approximately 179.1182 Da, consistent with the molecular formula C₁₀H₁₅N₂O⁺.

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ characteristic of a primary amine.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretching: A strong, characteristic ether stretch around 1115 cm⁻¹.

-

Synthesis and Purification Protocol

A robust and common method for synthesizing substituted anilines of this type involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. This strategy is effective because the nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack.[7]

Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(3-Nitrophenyl)morpholine (Intermediate)

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-fluoro-3-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (1.5 eq).

-

Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to dissolve the reagents.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

The solid intermediate product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Step 2: Reduction to this compound

-

In a flask, dissolve the crude 4-(3-nitrophenyl)morpholine intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add ammonium chloride (NH₄Cl) (1.0 eq) and iron powder (Fe) (3.0-5.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Causality: Iron in the presence of a mild acid (formed from NH₄Cl in water) is a classic and cost-effective method for the reduction of aromatic nitro groups to primary amines. Alternative, cleaner methods include catalytic hydrogenation using Palladium on carbon (Pd/C) and a hydrogen source.[10][11]

-

-

Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.[12]

Applications in Drug Development and Research

This compound is a valuable scaffold in medicinal chemistry. The primary amine is a key functional group that can be readily derivatized into amides, sulfonamides, ureas, and other functional groups to explore structure-activity relationships (SAR).[13][14][15] Its utility is analogous to related structures like 3-fluoro-4-morpholinoaniline, which is a key intermediate in the synthesis of the antibiotic Linezolid.[13][16] The morpholine ring itself is known to impart favorable properties, potentially improving a compound's metabolic stability and pharmacokinetic profile.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The GHS classification indicates significant toxicity and irritation potential.

| Hazard Class | GHS Code(s) | Description |

| Acute Toxicity | H301, H302, H311, H312, H332 | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[4] |

| Skin Irritation | H315 | Causes skin irritation.[4][17] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][17] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[17][18] |

Table 2: GHS Hazard Classifications for this compound.

Mandatory Safety Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[19][20]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[19][20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[19]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 12. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 13. innospk.com [innospk.com]

- 14. researchgate.net [researchgate.net]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemical-label.com [chemical-label.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

3-Morpholin-4-ylaniline structure and chemical formula.

An In-depth Technical Guide to 3-Morpholin-4-ylaniline: A Privileged Scaffold in Modern Drug Discovery

Abstract

This compound, a heterocyclic aromatic amine, represents a core structural motif of significant interest in medicinal chemistry and synthetic organic chemistry. While not a therapeutic agent itself, its scaffold is integral to a multitude of pharmacologically active agents, most notably in the domain of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, robust synthetic methodologies, and detailed spectral analysis for structural confirmation. Furthermore, it delves into the chemical reactivity of its key functional groups and explores its pivotal role as a foundational building block in the development of targeted therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-(4-Morpholinyl)aniline or 4-(3-Aminophenyl)morpholine, is an organic compound featuring a primary aniline amine and a tertiary morpholine amine. The morpholine ring is connected via its nitrogen atom to the meta-position of the aniline ring.

The fundamental identifiers and properties of this compound are crucial for its application in synthetic and analytical workflows. Its structure combines a hydrogen bond donating primary amine with hydrogen bond accepting sites in the morpholine moiety (oxygen and nitrogen atoms), influencing its solubility and interaction with biological targets.

Core Identifiers

The structure and key identifiers for this compound are presented below.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound is summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O | |

| Molecular Weight | 178.23 g/mol | |

| CAS Number | 159724-40-0 | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

| SMILES | C1COCCN1C2=CC=CC(=C2)N | |

| InChI Key | ZJWLMZURLIHVHE-UHFFFAOYSA-N | |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| XLogP3 | 0.7 | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The most common and industrially relevant approaches involve either the reduction of a nitro-precursor or the cross-coupling of an aniline derivative with morpholine.

Method 1: Catalytic Reduction of a Nitro-Aromatic Precursor

This is arguably the most field-proven and scalable method. It involves a two-step process: the nucleophilic aromatic substitution (SNAr) of an activated nitro-halobenzene with morpholine, followed by the reduction of the nitro group to a primary amine. This method is highly efficient and generally produces a clean product. A similar procedure is well-documented for the synthesis of the regioisomer, 4-morpholinoaniline.[2]

Caption: Synthetic workflow via nitro-group reduction.

Experimental Protocol (Representative):

-

Step A: Synthesis of 4-(3-Nitrophenyl)morpholine.

-

To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Rationale: The fluorine atom is a good leaving group, and the aromatic ring is activated towards nucleophilic substitution by the electron-withdrawing nitro group. K₂CO₃ neutralizes the HF formed during the reaction.

-

Upon completion, cool the mixture, pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

-

-

Step B: Reduction to this compound.

-

Suspend 4-(3-nitrophenyl)morpholine (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 40-50 psi) and stir vigorously at room temperature.[2]

-

Rationale: Palladium on carbon is a highly effective catalyst for the heterogeneous hydrogenation of aromatic nitro groups. The reaction is clean, with nitrogen and water as the only byproducts.

-

Monitor the reaction until completion. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

-

Structural Elucidation and Spectral Analysis

Confirmation of the structure of this compound is unequivocally achieved through a combination of spectroscopic techniques. While a complete public dataset for this specific isomer is scarce, its spectral characteristics can be reliably predicted based on its functional groups and data from closely related analogues like 3-fluoro-4-morpholinoaniline.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.

-

¹H NMR (Predicted):

-

Aromatic Region (δ 6.5-7.2 ppm): The aromatic protons will appear as a complex multiplet system. Due to the meta-substitution, one would expect to see signals corresponding to four protons. A triplet around δ 7.1 ppm (proton between the two substituents), and multiplets for the other three protons are expected.

-

Morpholine Protons (O-CH₂): A characteristic triplet is expected around δ 3.8-3.9 ppm corresponding to the four protons adjacent to the oxygen atom.[3][5]

-

Morpholine Protons (N-CH₂): A second characteristic triplet is expected around δ 3.1-3.2 ppm for the four protons adjacent to the ring nitrogen.[3]

-

Amine Protons (NH₂): A broad singlet around δ 3.6-4.0 ppm , the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons: Six distinct signals are expected. The carbon attached to the morpholine nitrogen (C3) would be around δ 150-152 ppm . The carbon attached to the amino group (C1) would be around δ 147-148 ppm . The other four aromatic carbons would appear between δ 105-130 ppm .

-

Morpholine Carbons (O-CH₂): A signal around δ 66-67 ppm .[3]

-

Morpholine Carbons (N-CH₂): A signal around δ 49-50 ppm .[3]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Expected Data (Electron Impact, EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 178 , corresponding to the molecular formula C₁₀H₁₄N₂O.

-

Key Fragments: Fragmentation of the morpholine ring is expected, leading to characteristic losses and fragment ions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

N-H Stretch: A pair of medium-to-strong bands in the region of 3350-3450 cm⁻¹ , characteristic of a primary amine (-NH₂).

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): A strong, characteristic band around 1115-1125 cm⁻¹ .

-

C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region.

-

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a "privileged scaffold" in drug discovery. The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profile.[6]

Role as a Kinase Inhibitor Scaffold

The morpholinoaniline core is a cornerstone in the design of protein kinase inhibitors, which are critical in oncology.[7][8] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[9]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is common in many human cancers.[9] The morpholino-triazine scaffold, which is built upon a morpholinoaniline core, has been instrumental in developing potent dual PI3K/mTOR inhibitors.[7] For example, the clinical trial candidate Gedatolisib (PKI-587) is a potent PI3K/mTOR inhibitor that features a morpholino-substituted triazine ring system.[7][9] The morpholine group often forms key hydrogen bonds within the kinase hinge region or extends into solvent-exposed regions to enhance solubility.

Caption: Simplified PI3K/Akt/mTOR pathway and inhibition points.

The aniline portion of the scaffold provides a versatile synthetic handle for further elaboration. It can be readily acylated, alkylated, or used in coupling reactions to build out the complex structures required for potent and selective kinase inhibition.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazard Classification: The compound is generally classified as harmful. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and highly valuable molecular building block. Its structure, combining the reactivity of an aromatic amine with the favorable physicochemical properties imparted by the morpholine ring, has cemented its status as a privileged scaffold in modern drug discovery. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, enables researchers to effectively utilize this compound in the design and creation of novel, high-value molecules, particularly for the development of next-generation targeted cancer therapies.

References

-

Organic Spectroscopy International. (2018). 3-fluoro-4- morpholinoaniline. [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. [Link]

-

ChemBK. (2024). 3-(Morpholin-4-ylmethyl)aniline. [Link]

-

Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. [Link]

-

Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics & Modelling, 66, 113–121. [Link]

-

Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - pyridin-2-one. ResearchGate. [Link]

-

National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

-

Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

-

National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

-

E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

-

PubChem. (n.d.). 3-(Morpholin-4-yl)aniline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

PubMed Central. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

-

Semantic Scholar. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. [Link]

Sources

- 1. 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 4. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Morpholin-4-ylaniline (CAS No. 159724-40-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Morpholin-4-ylaniline, a key chemical intermediate with significant applications in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis methodologies, and its role as a versatile scaffold in the development of novel therapeutic agents.

Core Chemical Identity

Chemical Name: this compound[1]

CAS Number: 159724-40-0[1]

Molecular Formula: C₁₀H₁₄N₂O[1]

Molecular Weight: 178.23 g/mol [1]

Synonyms: 3-Morpholinoaniline, 3-(4-Morpholinyl)aniline, 4-(3-Aminophenyl)morpholine[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 118-123 °C | Various Suppliers |

| Boiling Point | ~364.9 °C (predicted) | |

| Density | ~1.15 g/cm³ (predicted) | |

| Solubility | Soluble in DMSO and Chloroform |

Note: Some physical properties are predicted based on computational models and may vary slightly from empirically determined values.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several established synthetic routes. The choice of a particular method often depends on the desired scale, purity requirements, and the availability of starting materials. A common and efficient approach involves a two-step process: a nucleophilic aromatic substitution (SNA) reaction followed by the reduction of a nitro group.

A prevalent synthetic strategy for analogous compounds, such as 4-fluoro-3-(morpholin-4-yl)aniline, starts with 3,4-difluoronitrobenzene. This undergoes a nucleophilic aromatic substitution with morpholine, followed by the reduction of the nitro group to the corresponding aniline using reagents like iron powder in the presence of an acid or through catalytic hydrogenation.[2]

Illustrative Synthetic Pathway

The reaction would typically involve the coupling of 3-bromoaniline or 3-iodoaniline with morpholine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Figure 1. Generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction (Analogous Synthesis)

The following protocol describes the reduction of a nitrophenyl morpholine derivative to the corresponding aniline, a key step in the synthesis of many morpholinoanilines. This method is adapted from the synthesis of 4-morpholinoaniline.[3]

Materials:

-

4-(3-Nitrophenyl)morpholine

-

Methanol

-

Ammonia solution (2 M in methanol)

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethyl acetate/hexane)

Procedure:

-

Suspend 4-(3-nitrophenyl)morpholine in methanol and a methanolic solution of 2 M ammonia in a suitable hydrogenation vessel.

-

Carefully add the 5% Pd/C catalyst to the suspension.

-

Seal the vessel and connect it to a hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and commence vigorous stirring.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours at room temperature.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a solid.

Self-Validation: The purity of the synthesized this compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination. The obtained data should be consistent with the expected structure and literature values.

The Role of this compound in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates.[4] this compound, with its reactive primary amine and the embedded morpholine ring, serves as a versatile building block for the synthesis of a wide array of biologically active molecules.

A Precursor to Bioactive Molecules

The true value of this compound lies in its utility as a starting material for the synthesis of more complex molecules with therapeutic potential. The primary amino group is a key functional handle that allows for a variety of chemical transformations, including:

-

Acylation: Reaction with carboxylic acids or their derivatives to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation and Arylation: Formation of new carbon-nitrogen bonds.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in various subsequent reactions.

These transformations enable the generation of large libraries of compounds for screening against various biological targets.

Derivatives with Demonstrated Biological Activity

While specific biological activities for this compound itself are not extensively reported, numerous studies have highlighted the therapeutic potential of its derivatives.

-

Anticancer Activity: Novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have shown significant anti-proliferative activity against breast cancer cell lines, inducing apoptosis-mediated cell death.[5][6]

-

Antimicrobial Activity: Sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have demonstrated antimicrobial properties.[7] The Schiff bases derived from 3-fluoro-4-morpholinoaniline have also shown promising biofilm inhibition activity.[7]

Figure 2. The role of this compound as a versatile building block for bioactive compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the presence of a reactive amino group and a beneficial morpholine moiety make it an attractive starting material for the creation of diverse libraries of compounds. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this scaffold in medicinal chemistry. Further exploration of the synthetic utility and biological applications of this compound and its derivatives is warranted and holds promise for the development of novel and effective therapeutic agents.

References

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

-

Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. CSIR-NCL Library, Pune. Available at: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

-

Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF. ResearchGate. Available at: [Link]

-

3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem. Available at: [Link]

-

Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. CSIR-NCL Library, Pune. Available at: [Link]

- Method for preparing 3-fluorine-4 morpholinyl phenylamine.Google Patents.

-

3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768. PubChem. Available at: [Link]

Sources

- 1. 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]

- 3. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. library.ncl.res.in [library.ncl.res.in]

- 7. ossila.com [ossila.com]

An In-depth Technical Guide to 3-Morpholin-4-ylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Morpholin-4-ylaniline, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, validated analytical methodologies, and its role in synthetic applications, grounded in established scientific principles.

Section 1: Core Physicochemical & Structural Properties

This compound is a substituted aniline derivative featuring a morpholine ring at the meta-position. This structural arrangement imparts specific chemical characteristics that are pivotal for its application in organic synthesis.

The cornerstone of any chemical synthesis or analysis is the precise knowledge of the compound's molecular weight. The molecular weight of this compound is determined from its empirical formula, C10H14N2O[1][2][3]. Based on the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen), the calculated molecular weight is 178.23 g/mol [1][2][3][4]. This value is fundamental for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

A summary of its key properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Molecular Formula | C10H14N2O | PubChem[1], Sigma-Aldrich[2], ChemicalBook[3] |

| CAS Number | 159724-40-0 | PubChem[1], ChemicalBook[3], Apollo Scientific |

| IUPAC Name | This compound | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2], ChemicalBook[3] |

| Melting Point | 117-121 °C | Apollo Scientific |

| pKa (Predicted) | 5.27 ± 0.10 | ChemicalBook[3] |

It is crucial to distinguish this compound from its isomers and related derivatives, such as the fluorinated analogue 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8), which has a higher molecular weight of 196.22 g/mol due to the presence of a fluorine atom[5][6]. Similarly, the chloro-derivative, 3-Chloro-4-morpholinoaniline (CAS 55048-24-3), has a molecular weight of 212.68 g/mol [7]. Accurate identification via CAS number is therefore essential.

Section 2: Synthesis & Verification Workflow

The synthesis and subsequent verification of this compound's identity and purity are critical steps in ensuring the reliability of downstream applications. A typical workflow involves chemical synthesis followed by rigorous analytical characterization.

2.1 Synthesis Pathway

A common and effective method for synthesizing this compound is through the reduction of its nitro-precursor, 4-(3-nitrophenyl)morpholine[3]. This reaction is typically achieved via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve 4-(3-nitrophenyl)morpholine (1 equivalent) in a suitable solvent such as methanol (MeOH) in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution[3].

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature[3].

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, remove the palladium catalyst by filtration through a pad of diatomaceous earth (e.g., Celite®)[3].

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(4-morpholinyl)aniline product[3]. The product can be further purified by recrystallization or column chromatography if necessary.

The rationale for using catalytic hydrogenation is its high efficiency and clean conversion, typically yielding the desired aniline with minimal side products. The palladium catalyst provides a surface for the reaction between hydrogen gas and the nitro group, facilitating its reduction to an amine.

2.2 Analytical Verification

Post-synthesis, it is imperative to verify the molecular weight and structure to confirm the identity and purity of the compound. Mass spectrometry is the primary technique for confirming the molecular weight.

Workflow Diagram: From Synthesis to Verified Compound

Caption: Workflow for the synthesis and analytical verification of this compound.

Mass Spectrometry (MS): In a typical analysis using electrospray ionization (ESI), the compound is expected to show a prominent ion peak at m/z 179.24, corresponding to the protonated molecule [M+H]+[3]. This direct measurement provides strong evidence for the successful synthesis of the target compound with the correct molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure, confirming the connectivity of the aniline and morpholine rings and the substitution pattern.

Section 3: Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules. The morpholine moiety is often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate receptor binding affinity. The aniline group provides a reactive handle for further chemical modifications, such as amide bond formation or participation in cross-coupling reactions.

For example, this scaffold is structurally related to components used in the synthesis of various kinase inhibitors and other therapeutic agents, where the morpholine group often occupies a solvent-exposed region of a protein's binding pocket.

Section 4: Safety & Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][4].

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store under an inert atmosphere (nitrogen or argon) at 2–8 °C[3].

References

-

3-(Morpholin-4-ylmethyl)aniline . ChemBK. Available from: [Link]

-

3-Fluoro-4-morpholinoaniline . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

3-(Morpholin-4-yl)aniline . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

4-Fluoro-3-(morpholin-4-yl)aniline . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Amines, N-tallow alkyltrimethylenedi-, compds. with oxidized heavy petroleum distillates . Pharos. Available from: [Link]

Sources

- 1. 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(4-Morpholinyl)aniline | 159724-40-0 [chemicalbook.com]

- 4. 159724-40-0|3-(4-Morpholinyl)aniline|BLD Pharm [bldpharm.com]

- 5. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. 3-CHLORO-4-MORPHOLINOANILINE | 55048-24-3 [chemicalbook.com]

Introduction: The Morpholinoaniline Scaffold - A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to 3-Morpholin-4-ylaniline and its Analogs: Synthesis, Medicinal Chemistry, and Therapeutic Potential

The morpholine ring is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its ability to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] When appended to an aniline core, it forms the morpholinoaniline scaffold, a structure that has proven to be a cornerstone in the development of a diverse array of therapeutic agents. From potent antibiotics to targeted cancer therapies, the unique electronic and steric properties of morpholinoanilines allow them to serve as versatile building blocks and key pharmacophores.

This guide provides a comprehensive overview of this compound and its analogs, intended for researchers and drug development professionals. We will delve into the core synthetic strategies, explore the vast medicinal chemistry landscape, and provide detailed protocols and mechanistic insights to empower the rational design of next-generation therapeutics based on this privileged scaffold.

PART 1: Synthesis of the Morpholinoaniline Core

The construction of the morpholinoaniline scaffold predominantly relies on two robust and well-established synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and the reduction of a nitro aromatic group. The specific sequence and starting materials can be adapted based on the desired substitution pattern.

Foundational Synthetic Pathways

The most common strategies begin with commercially available substituted nitrobenzene derivatives. The electron-withdrawing nature of the nitro group is critical as it activates the aromatic ring, making it susceptible to nucleophilic attack by morpholine.

Pathway A: SNAr followed by Nitro Reduction

This is a widely employed and highly efficient route, particularly for analogs containing activating groups (e.g., halogens) ortho or para to the nitro group. A prime example is the synthesis of 3-Fluoro-4-morpholinoaniline, a key intermediate for the antibiotic Linezolid.[3][4]

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): 3,4-Difluoronitrobenzene is treated with morpholine. The fluorine atom at the C-4 position (para to the nitro group) is more activated and is selectively displaced by the secondary amine of morpholine.[5][6] This reaction is typically performed in a suitable solvent like acetonitrile or under neat conditions at elevated temperatures.[3]

-

Step 2: Nitro Group Reduction: The resulting 4-(2-fluoro-4-nitrophenyl)morpholine intermediate is then reduced to the corresponding aniline. This transformation is crucial and can be achieved using several methods, the choice of which depends on scale, cost, and functional group tolerance.[5]

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method, often providing high yields.[5][6]

-

Metal-Acid Reduction: A classic and cost-effective method involves using iron powder (Fe) in the presence of an acid or a salt like ammonium chloride (NH₄Cl) in a protic solvent mixture (e.g., methanol/water).[3][5]

-

Caption: General workflow for the synthesis of 3-Fluoro-4-morpholinoaniline.

Pathway B: Aniline Formation followed by Morpholine Introduction

An alternative, though less common, pathway involves forming the aniline first. This route can be advantageous if the starting materials are more readily available or if protecting groups are required.

-

Step 1: Reduction: An o-fluoronitrobenzene is first reduced to o-fluoroaniline.[5][6]

-

Step 2: Morpholine Introduction: The o-fluoroaniline is reacted with a disubstituted ethyl ether in the presence of a de-acidifying agent (e.g., potassium carbonate) to form o-fluoro-morpholinyl benzene.[5][6]

-

Step 3: Nitration: The o-fluoro-morpholinyl benzene undergoes nitration to introduce a nitro group, yielding 3-fluoro-4-morpholinyl nitrobenzene.[5][6]

-

Step 4: Final Reduction: The nitro group is then reduced to afford the final 3-fluoro-4-morpholinyl aniline.[5][6]

Detailed Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline[3]

This protocol is a representative example of the SNAr and reduction sequence.

Step A: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

-

To a solution of 3,4-difluoronitrobenzene (1 eq.) in acetonitrile (10 mL/mmol), add morpholine (1.2 eq.) and potassium carbonate (2 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 4-(2-fluoro-4-nitrophenyl)morpholine.

Step B: Synthesis of 3-Fluoro-4-morpholinoaniline

-

To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1 eq.) in a mixture of methanol and water (e.g., 4:1 v/v), add ammonium chloride (4 eq.) and iron powder (5 eq.).

-

Heat the reaction mixture to 70-80°C and stir vigorously for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL/mmol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 3-fluoro-4-morpholinoaniline, which can be further purified by recrystallization if necessary.

PART 2: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 3-morpholinoaniline scaffold is a key constituent in numerous pharmacologically active molecules. The aniline nitrogen provides a crucial vector for further chemical modification, while the morpholine ring often engages in key hydrogen bonding interactions and enhances drug-like properties.

Antibacterial Agents: The Linezolid Story

The most prominent application of a 3-morpholinoaniline analog is in the synthesis of Linezolid , an oxazolidinone-class antibiotic.[4][7] 3-Fluoro-4-morpholinoaniline is a critical intermediate in its industrial production.[3][4] Linezolid is effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][7] The morpholine moiety is integral to its mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis.

Anticancer Agents: Targeting Kinase Signaling

A major area of development for morpholinoaniline analogs is in oncology, particularly as kinase inhibitors.[8] The aniline portion of the scaffold often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase ATP-binding site, a common feature of many Type I and Type II kinase inhibitors.

PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K) / Akt / mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in human cancers, promoting cell proliferation, survival, and growth. Several potent inhibitors of this pathway incorporate the morpholine moiety. The morpholine oxygen atom is known to form a crucial hydrogen bond with the hinge region backbone NH of Valine residues (e.g., Val851 in PI3Kα) in the kinase domain.[9]

-

LY294002: A foundational research tool, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), is a specific inhibitor of PI3K.[10] While not a direct aniline analog, its structure highlights the importance of the morpholine group for PI3K inhibition.

-

GDC-0941 (Pictilisib) & GDC-0980 (Apitolisib): These clinical-stage molecules feature a morpholino-substituted pyrimidine or triazine core.[9] The development of analogs often involves replacing the pyrimidine/triazine with other heterocycles while retaining the morpholinoaniline fragment to optimize potency and selectivity.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and point of inhibition.

EGFR/HER2 Inhibitors: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. Their overactivity is a hallmark of many cancers. 4-Anilinoquinazolines and 4-anilinopyrimidines are well-established classes of EGFR/HER2 inhibitors.[11][12][13] Introducing a morpholine group, often at the 6- or 7-position of the quinazoline ring via an ether or alkylamino linker, is a common strategy to enhance solubility and modulate activity.[11]

-

Gefitinib & Erlotinib Analogs: Research has shown that modifying these established EGFR inhibitors with morpholino-containing side chains can improve pharmacokinetic properties and maintain high potency.

-

Neratinib: This approved drug for breast cancer features a 4-anilinoquinoline core, demonstrating the power of this scaffold.[8] Further derivatization with morpholine-containing groups is an active area of research to develop next-generation irreversible inhibitors.

Table 1: Representative Morpholinoaniline Analogs as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Structural Features | Representative Activity | Reference |

| Thienopyrimidines | PI3K/mTOR | 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine | IC₅₀ in low µM range against cancer cell lines | [2] |

| Anilinoquinolines | EGFR, HER2 | 4-anilinoquinoline core with morpholino substitution | IC₅₀ in nM range | [8][11][13] |

| Anilinopyrimidines | Class III RTKs (PDGFR, c-Kit) | N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | Selective nM inhibition | [12] |

| Dimorpholino-triazines | pan-PI3K, mTOR | 4,6-dimorpholino-1,3,5-triazine core | Potent, brain-penetrant (e.g., PQR309) | [9] |

Other Therapeutic Areas

The versatility of the morpholinoaniline scaffold extends beyond antibacterial and anticancer applications.

-

Anticoagulants: Rivaroxaban (Xarelto), a direct Factor Xa inhibitor, contains a morpholinone ring derived from a morpholinoaniline precursor, highlighting the utility of this core in cardiovascular drug discovery.[14]

-

CNS Agents: Morpholine derivatives have been explored for various central nervous system targets, including muscarinic receptors for conditions like Alzheimer's disease and as appetite suppressants.[1][15] The aniline moiety provides a handle to tune properties like blood-brain barrier penetration.

PART 3: Conclusion and Future Directions

The this compound scaffold and its analogs represent a privileged and highly versatile platform in modern drug discovery. The synthetic accessibility, combined with the favorable physicochemical properties imparted by the morpholine ring, has led to successful drugs and a rich pipeline of clinical candidates.

Future research will likely focus on:

-

Developing Novel Analogs: Creating libraries of morpholinoanilines with diverse substitutions to screen against new biological targets.

-

Improving Selectivity: Fine-tuning the scaffold to achieve higher selectivity for specific kinase isoforms or bacterial targets to minimize off-target effects.

-

Application in PROTACs and Molecular Glues: Using the morpholinoaniline core as a building block in targeted protein degradation technologies, where its vector-like properties can be leveraged to link to E3 ligase binders.

This guide has provided a foundational understanding of the synthesis, properties, and applications of this remarkable chemical entity. The continued exploration of its chemical space promises to yield the next generation of innovative medicines.

References

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link].

-

Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Pharmaffiliates. Available at: [Link].

-

Exploring N-Benzyloxycarbonyl-3-Fluoro-4-Morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis. Pharmaffiliates. Available at: [Link].

- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.

-

An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available at: [Link].

-

An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. ScienceScholar. Available at: [Link].

-

3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem. Available at: [Link].

-

A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). PubMed. Available at: [Link].

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link].

-

Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. Available at: [Link].

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). Available at: [Link].

-

3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768. PubChem. Available at: [Link].

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available at: [Link].

-

Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. PubMed. Available at: [Link].

-

The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... ResearchGate. Available at: [Link].

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. National Institutes of Health (NIH). Available at: [Link].

-

Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability. RSC Publishing. Available at: [Link].

-

Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed. Available at: [Link].

-

Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]

- 6. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 7. innospk.com [innospk.com]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Morpholin-4-ylaniline as a pharmaceutical intermediate.

An In-depth Technical Guide to 3-Morpholin-4-ylaniline as a Pharmaceutical Intermediate

Executive Summary

This compound is a versatile bifunctional molecule featuring a reactive aniline moiety and a solubilizing morpholine ring. While its direct application as a primary intermediate in blockbuster drugs is less common than its substituted analogues, the morpholinoaniline scaffold is a cornerstone in modern medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, robust synthesis protocols, and its pivotal role as a structural template for developing high-value therapeutics, particularly in oncology and anti-infective domains. We will explore the synthesis and application of its derivatives, such as 3-fluoro-4-morpholinoaniline and related structures, to illustrate the chemical principles and strategic importance of this compound class for researchers and drug development professionals.

Introduction: The Strategic Value of the Morpholinoaniline Scaffold

In the landscape of pharmaceutical development, intermediates are the foundational building blocks that dictate the efficiency, scalability, and novelty of a synthetic route. This compound (also known as 3-morpholinoaniline) emerges as a significant intermediate, not always as a direct precursor, but as a parent structure whose derivatives are critical in constructing complex active pharmaceutical ingredients (APIs).[1]

The molecule's value is derived from its hybrid structure:

-

The Aniline Moiety: A primary aromatic amine that serves as a versatile chemical handle for a wide range of C-N bond-forming reactions, such as amidation, sulfonylation, and nucleophilic aromatic substitution. This reactivity is fundamental for coupling the intermediate to other fragments of a target API.

-

The Morpholine Ring: A saturated heterocycle containing both an amine and an ether functional group.[2] The morpholine group is a privileged structure in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles (e.g., metabolic stability), and provide a specific vector for hydrogen bonding interactions with biological targets.[2]

This guide will delve into the synthesis of this scaffold, its chemical characteristics, and its application, exemplified through the synthesis of globally recognized drugs where substituted morpholinoanilines are key.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis, including reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 159724-40-0 | [3][4] |

| Molecular Formula | C₁₀H₁₄N₂O | [4][5] |

| Molecular Weight | 178.23 g/mol | [4][5] |

| Appearance | Solid, Off-white to brown crystalline powder | [5][6] |

| Melting Point | 121-123 °C (for 3-Fluoro-4-morpholinoaniline) | [6][7] |

| Boiling Point | 364.9±42.0 °C at 760 mmHg (for 3-Fluoro-4-morpholinoaniline) | [6] |

| Density | ~1.2 g/cm³ (for 3-Fluoro-4-morpholinoaniline) | [6] |

| IUPAC Name | This compound | [4] |

| SMILES | Nc1cccc(c1)N2CCOCC2 | [5] |

| InChI Key | ZJWLMZURLIHVHE-UHFFFAOYSA-N | [4][5] |

Synthesis of the Morpholinoaniline Core

The construction of the morpholinoaniline scaffold is typically achieved through two primary strategies: nucleophilic aromatic substitution (SNAr) followed by reduction, or direct C-N coupling reactions. The SNAr approach is widely favored in industrial settings due to the availability of starting materials and robust reaction conditions.

General Synthetic Pathway: SNAr and Reduction

The most common route begins with a di-substituted benzene ring containing a leaving group (typically a halogen) and an electron-withdrawing group (EWG), most often a nitro group, to activate the ring for SNAr.

Causality in Experimental Design

-

Choice of Substrate: 1-Fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene are excellent starting materials. The fluorine atom is a superior leaving group in SNAr reactions, often leading to faster reaction times and higher yields. The nitro group is a powerful EWG that activates the positions ortho and para to it for nucleophilic attack.

-

Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, which can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the anionic nucleophile (morpholine) highly reactive. Heating is often required to overcome the activation energy of the reaction.

-

Reduction Step: The reduction of the nitro group to a primary amine is a critical final step. Several methods are viable:

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean method, yielding water as the only byproduct, but requires specialized pressure equipment.

-

Metal/Acid Reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl): Iron in the presence of ammonium chloride is a cost-effective and common industrial method for nitro group reduction.[8] It is generally safer to handle than catalytic hydrogenation on a large scale.

-

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

This protocol details the synthesis of a key substituted analogue, 3-fluoro-4-morpholinoaniline, which serves as a critical intermediate for the antibiotic Linezolid.[8]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-difluoronitrobenzene (1 eq.).[8]

-

Add acetonitrile as the solvent, followed by morpholine (1.1 eq.) and potassium carbonate (1.5 eq.) as the base.

-

Heat the mixture to reflux (approx. 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

-

In a separate flask, create a slurry of iron powder (3-4 eq.) and ammonium chloride (0.5 eq.) in a mixture of methanol and water.[8]

-

Heat the slurry to 70-80 °C and then add the 4-(2-fluoro-4-nitrophenyl)morpholine (1 eq.) from the previous step portion-wise.

-

Stir the reaction vigorously at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-fluoro-4-morpholinoaniline. The product can be further purified by recrystallization.

Applications as a Pharmaceutical Intermediate

The true value of the morpholinoaniline scaffold is demonstrated by its incorporation into numerous high-impact drugs. The aniline nitrogen provides the key attachment point, while the morpholine ring fine-tunes the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study 1: The Morpholinoaniline Scaffold in Kinase Inhibitors (Gefitinib)

Gefitinib (Iressa) is a tyrosine kinase inhibitor used to treat certain types of cancer, particularly non-small-cell lung cancer.[9] Its synthesis relies on the coupling of a substituted aniline with a quinazoline core. While Gefitinib itself uses 3-chloro-4-fluoroaniline, the underlying principle demonstrates the utility of the morpholinoaniline scaffold.[10][11]

The core reaction involves the nucleophilic substitution of a chlorine atom on the 4-position of the quinazoline ring by the amino group of the aniline derivative.

In this context, the morpholino group (often part of the quinazoline side chain rather than the aniline) serves to enhance solubility and provide a key interaction point within the ATP-binding pocket of the EGFR kinase.[10] The synthesis of Gefitinib involves condensing the quinazoline core with 3-chloro-4-fluoroaniline in a solvent like isopropanol.[11]

Case Study 2: 3-Fluoro-4-morpholinoaniline in the Antibiotic Linezolid

Linezolid is an oxazolidinone-class antibiotic used for treating serious infections caused by Gram-positive bacteria.[6] The synthesis of Linezolid is a prime example of the industrial application of a morpholinoaniline derivative. 3-Fluoro-4-morpholinoaniline is a crucial, high-purity intermediate that forms a significant portion of the final drug molecule.[6][8]

The synthesis involves converting the primary amine of 3-fluoro-4-morpholinoaniline into an N-acetyl group, followed by further reactions to construct the oxazolidinone ring. The fluorine atom enhances the drug's potency, while the morpholine ring is a key pharmacophoric element responsible for its antibacterial activity and favorable safety profile.[6]

Safety, Handling, and Storage

As a chemical intermediate, this compound and its derivatives must be handled with appropriate care.

-

Hazard Classification: According to GHS classifications, compounds in this family are often harmful if swallowed, in contact with skin, or if inhaled.[3][4][7] They can also cause skin and serious eye irritation.[3][4]

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

The compound is a combustible solid.[5]

-

Conclusion

This compound is more than a simple chemical; it is a strategic platform for pharmaceutical innovation. While the parent compound provides the fundamental blueprint, its substituted derivatives, particularly halogenated versions, have proven indispensable in the synthesis of life-saving drugs. Its synthesis is well-established, relying on robust and scalable chemical transformations. For drug development professionals, understanding the reactivity, handling, and strategic application of the morpholinoaniline scaffold is crucial for designing next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

References

- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Google Cloud.

- 3-(Morpholin-4-ylmethyl)aniline. (n.d.). Chem-Impex.

-

3-(Morpholin-4-yl)aniline | C10H14N2O. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Gefitinib. (2015). New Drug Approvals. Retrieved January 5, 2026, from [Link]

- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.

- Process for the preparation of gefitinib. (n.d.). Google Patents.

- Method for preparing 3-fluorine-4 morpholinyl phenylamine. (n.d.). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.de [thieme-connect.de]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis, Derivatization, and Application of 3-Morpholin-4-ylaniline and Its Analogs

Executive Summary

The 3-morpholinoaniline scaffold represents a "privileged structure" in modern medicinal chemistry and materials science.[1] This core, which marries the versatile reactivity of an aniline moiety with the favorable pharmacokinetic properties of a morpholine ring, serves as a foundational building block for a diverse array of functional molecules.[2] This guide provides an in-depth exploration of this compound, its key derivatives, and the strategic thinking behind their synthesis and application. We will delve into robust synthetic protocols, the rationale for derivatization, structure-activity relationships (SAR), and the critical analytical techniques required for validation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chemical scaffold for the creation of novel therapeutic agents and advanced materials.

The 3-Morpholinoaniline Core: A Structural and Functional Overview

This compound (or 3-morpholinoaniline) is an aromatic amine characterized by a morpholine ring attached to the meta-position of an aniline ring.[3] The morpholine heterocycle, with its dual amine and ether functionalities, is prized in drug design for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[4][5] The aniline portion, meanwhile, provides a highly versatile reactive handle—the primary aromatic amine—for extensive chemical modification.

Physicochemical Properties

A clear understanding of the core molecule's properties is fundamental to its application in further synthetic endeavors.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [3] |

| Molecular Weight | 178.23 g/mol | [3] |